Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-14(19)11-8-9-22-13(11)17-15(21)16-12(18)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGIIYSIVMYFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164704 | |
| Record name | Ethyl 2-[[(benzoylamino)thioxomethyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199589-72-4 | |
| Record name | Ethyl 2-[[(benzoylamino)thioxomethyl]amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199589-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[(benzoylamino)thioxomethyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate typically involves the condensation of thiophene-3-carboxylic acid with benzoyl isothiocyanate, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but typically include modified thiophene derivatives with altered functional groups .
Scientific Research Applications
Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Differences : Replaces the benzoyl group with a phenylthioureido moiety and incorporates a cyclopentane-fused thiophene ring .
- Synthesis: Synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate .
- Biological Activity : Exhibits antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus .
- Crystallography : Single-crystal X-ray diffraction revealed intermolecular N–H···O and N–H···S hydrogen bonds stabilizing the lattice .
Ethyl 2-(3-(2-Chloroethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Differences : Substitutes benzoylthioureido with a 2-chloroethylureido group and features a tetrahydrobenzo[b]thiophene core .
- Synthesis: Prepared by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-chloroethyl isocyanate in toluene under reflux .
- Applications : Investigated as an intermediate in glycoconjugate synthesis for tuberculosis antigen targeting .
Ethyl 2-(3-(Benzo[d][1,3]dioxol-5-yl)thioureido)-5-benzylthiophene-3-carboxylate
Ethyl 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate
- Structural Differences: Features a cyanoacetamido substituent instead of thioureido and methyl groups at the 4- and 5-positions .
- Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes .
- Bioactivity : Derivatives show antioxidant and anti-inflammatory activities in vitro .
Comparative Analysis
Structural and Functional Impact of Substituents
Physicochemical Properties
- Solubility : Benzoylthioureido derivatives are less water-soluble than phenyl or alkyl-substituted analogs due to increased hydrophobicity .
- Stability : Thioureido linkages are prone to hydrolysis under acidic/basic conditions, whereas ureido derivatives (e.g., chloroethylureido) exhibit higher stability .
Biological Activity
Ethyl 2-(3-benzoylthioureido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with benzoyl isothiocyanate. The reaction typically proceeds under mild conditions, resulting in a yellow crystalline product with a yield of approximately 75% .
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : Several studies have highlighted the compound's potential as an apoptosis-inducing agent in cancer cells. In vitro assays demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer . The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
- Antioxidant Properties : The compound has shown significant antioxidant activity through various assays, such as DPPH radical scavenging and lipid peroxidation inhibition. These properties are attributed to the presence of phenolic moieties within its structure, which enhance its ability to neutralize free radicals .
- Antimicrobial Activity : this compound has been evaluated for its antibacterial properties against Gram-positive bacteria. Results indicate notable inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Anticancer Studies
A study conducted on the compound's effects on breast cancer cells revealed that it significantly reduced cell viability with an IC50 value that indicates strong cytotoxicity. The study also noted morphological changes typical of apoptosis in treated cells, supporting the hypothesis that the compound acts through apoptotic pathways .
Antioxidant Evaluations
In antioxidant assays, this compound exhibited superior activity compared to standard antioxidants. For instance, when tested at a concentration of 100 µM, it demonstrated a high percentage of DPPH radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid .
Antimicrobial Testing
The antimicrobial efficacy was assessed using standard disk diffusion methods against various bacterial strains. The results indicated that the compound displayed a zone of inhibition significantly larger than controls, confirming its potential as a natural antimicrobial agent .
Data Summary
| Biological Activity | Assay Type | Results |
|---|---|---|
| Anticancer | Cell Viability Assay | IC50 values indicating strong cytotoxicity |
| Antioxidant | DPPH Scavenging | High percentage scavenging at 100 µM |
| Antimicrobial | Disk Diffusion | Significant zones of inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
